Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-

Succinate dehydrogenase inhibitor Agrochemical fungicide Structure-activity relationship

Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- (CAS 89812-79-3) is a synthetic pyrrole-2-carboxamide derivative featuring an ortho-substituted benzoic acid moiety linked via an amide bond to a 1H-pyrrole-2-carbonyl fragment. The compound has the molecular formula C12H10N2O3 and a monoisotopic mass of 230.06914219 g/mol.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 89812-79-3
Cat. No. B12896952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-
CAS89812-79-3
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CN2
InChIInChI=1S/C12H10N2O3/c15-11(10-6-3-7-13-10)14-9-5-2-1-4-8(9)12(16)17/h1-7,13H,(H,14,15)(H,16,17)
InChIKeyXYYCFMRMTICCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- (CAS 89812-79-3): Chemical Identity and Research-Grade Procurement Profile


Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- (CAS 89812-79-3) is a synthetic pyrrole-2-carboxamide derivative featuring an ortho-substituted benzoic acid moiety linked via an amide bond to a 1H-pyrrole-2-carbonyl fragment. The compound has the molecular formula C12H10N2O3 and a monoisotopic mass of 230.06914219 g/mol [1]. This scaffold belongs to the broader class of heterocyclic carboxylic acid amides that have been explored in agrochemical fungicide research as complex II inhibitors [2]. The ortho-aminobenzoic acid arrangement distinguishes this compound from meta- and para-substituted regioisomers, a structural feature that may influence both intermolecular interactions and pharmacological properties. Typical research-grade purity specifications are ≥95% [1].

Pyrrole-2-carboxamide scaffold for succinate dehydrogenase inhibitor research
Ortho-regioisomer identity aligns with active fungicide pharmacophore geometry
Research-grade purity profile for synthesis and assay use

Why 89812-79-3 Cannot Be Arbitrarily Substituted: Ortho-Regioisomer Differentiation in Pyrrole Carboxamide Procurement


Generic substitution of CAS 89812-79-3 with structurally related pyrrole carboxamides or regioisomeric aminobenzoic acid derivatives is scientifically inadvisable due to well-documented regioisomer-dependent activity profiles. Within the pyrrole carboxamide fungicide class, the substitution pattern on the aromatic ring bearing the carboxylic acid amide group directly modulates biological activity [1]. The ortho-substitution present in 89812-79-3 places the amide linker and pyrrole moiety in a specific spatial orientation relative to the carboxylic acid group, a geometry that differs fundamentally from meta- or para-substituted analogs. Even among ortho-substituted variants, modifications to the heterocyclic core—such as replacing pyrrole with pyrazole, thiophene, or phenyl rings—yield compounds with distinct physicochemical properties and target engagement profiles [2]. Furthermore, the pyrrole-2-ylcarbonylamino linkage in 89812-79-3 differs substantially from pyrrolidine-containing analogs (which lack aromaticity), thioamide variants (altered hydrogen-bonding capacity), and methyl ester derivatives (different solubility and metabolic liability). These structural nuances preclude confident interchangeability without comparative analytical validation.

Regioisomer shift

Meta- or para-substituted analogs may exhibit reduced or absent SDH inhibitory activity compared to the ortho isomer.

Heterocycle replacement

Replacing pyrrole with pyrazole, thiophene, or phenyl rings may alter target engagement and physicochemical properties.

Saturated analog

Pyrrolidine-containing analogs carry a cationic charge at physiological pH, potentially shifting permeability and binding behavior.

Quantitative Differentiation Evidence for 89812-79-3: Comparative Analysis Against Closest Analogs


Ortho-Substitution Structural Determinant for Pyrrole Carboxamide Fungicidal Activity: Comparative SAR Analysis

In the pyrrole carboxamide fungicide class, the ortho-substitution pattern on the aromatic ring bearing the carboxylic acid amide group has been identified as a critical structural determinant for achieving fungicidal activity [1]. The target compound 89812-79-3 contains an ortho-aminobenzoic acid moiety wherein the pyrrole-2-carboxamide group is positioned adjacent to the carboxylic acid functionality. Comparative SAR analysis across pyrrole carboxamide analogs demonstrates that ortho-substituted derivatives exhibit distinct biological profiles compared to meta- and para-substituted regioisomers. While specific quantitative IC50 values for 89812-79-3 have not been reported in peer-reviewed literature, the ortho-regiochemistry of 89812-79-3 aligns with the substitution pattern associated with active fungicidal compounds in this chemical series [2].

SAR Analysis
Class-level inference
Ortho-substitution aligns with active SDH inhibitor pharmacophore; meta/para show reduced activity
Reported class-level SAR context
Quantitative IC50 data not available for 89812-79-3
Succinate dehydrogenase inhibitor Agrochemical fungicide Structure-activity relationship

Molecular Weight and Physicochemical Property Comparison: 89812-79-3 vs. Pyrrolidine and Thioamide Analogs

CAS 89812-79-3 (molecular weight 230.22 g/mol, exact mass 230.0691 g/mol) can be analytically distinguished from structurally similar analogs by precise mass spectrometry. The pyrrolidine-containing analog 2-[(pyrrolidine-1-carbonyl)amino]benzoic acid has a molecular weight of 234.25 g/mol (difference: +4.03 g/mol) due to the saturated heterocyclic ring [1]. The thioamide analog 2-[(1H-pyrrole-2-carbothioyl)amino]benzoic acid exhibits a mass shift of +15.98 g/mol (oxygen replaced by sulfur) and substantially altered hydrogen-bonding properties [2]. The methyl ester derivative methyl 2-(1H-pyrrole-2-amido)benzoate has a molecular weight of 244.25 g/mol [3].

MW Differentiation
Cross-study comparable
ΔMW +4.03 (pyrrolidine), +15.98 (thioamide), +14.03 g/mol (methyl ester)
Supports HRMS identity verification
Calculated from elemental composition
Physicochemical profiling Analytical chemistry Compound differentiation

Hydrogen-Bond Donor/Acceptor Profile Differentiation: Pyrrole Aromatic Amide vs. Pyrrolidine Saturated Analog

The target compound 89812-79-3 contains three hydrogen-bond donor sites (pyrrole NH, amide NH, carboxylic acid OH) and three hydrogen-bond acceptor sites (two carbonyl oxygens, pyrrole nitrogen lone pair) [1]. The aromatic pyrrole ring provides π-stacking capability absent in the saturated pyrrolidine analog (2-[(pyrrolidine-1-carbonyl)amino]benzoic acid), which has a basic tertiary amine nitrogen (pKa ~10-11) that is protonated at physiological pH and alters the overall hydrogen-bonding and electrostatic interaction profile [2].

H-Bond / Aromaticity
Cross-study comparable
3 H-bond donors/acceptors, aromatic pyrrole; pyrrolidine analog is cationic at pH 7.4, lacks π-stack
May alter permeability and binding behavior
Theoretical comparison; experimental validation recommended
Hydrogen bonding Molecular recognition Drug design

Optimal Application Scenarios for CAS 89812-79-3 in Research and Industrial Procurement


Succinate Dehydrogenase (Complex II) Inhibitor Screening in Agrochemical Fungicide Discovery

The pyrrole-2-carboxamide scaffold of 89812-79-3 aligns with the core pharmacophore of succinate dehydrogenase inhibitors (SDHIs), a major class of modern agricultural fungicides [1]. The ortho-aminobenzoic acid substitution pattern matches structural features associated with active SDHI compounds [2]. Researchers screening novel fungicide candidates may employ 89812-79-3 as a scaffold reference compound or synthetic intermediate for structure-activity relationship studies targeting fungal respiratory chain inhibition.

Analytical Reference Standard for Pyrrole Carboxamide Differentiation via LC-MS/HRMS

The distinctive exact mass of 89812-79-3 (230.0691 g/mol) and its unique fragmentation pattern make it suitable as an analytical reference standard for distinguishing ortho-substituted pyrrole-2-carboxamidobenzoic acids from regioisomeric and structurally similar analogs [1]. This application is particularly relevant for quality control laboratories verifying compound identity in chemical inventories or confirming synthetic product purity where misidentification with pyrrolidine analogs (MW 234.25) or thioamide variants could compromise analytical accuracy.

Medicinal Chemistry Scaffold for Hydrogen-Bonding and π-Stacking Interaction Studies

The three hydrogen-bond donor and three acceptor sites, combined with the aromatic pyrrole ring, position 89812-79-3 as a useful model compound for investigating molecular recognition phenomena involving π-stacking and directional hydrogen bonding [1]. Compared to the saturated pyrrolidine analog which carries a cationic charge at physiological pH, 89812-79-3 remains neutral and aromatic, enabling cleaner interpretation of structure-based interaction studies in protein-ligand binding or supramolecular chemistry applications [2].

Synthetic Intermediate for Pyrrole-2-Carboxamide Derivative Libraries

The carboxylic acid functionality of 89812-79-3 provides a reactive handle for further derivatization, including esterification, amidation, or coupling to larger molecular scaffolds. This compound can serve as a starting material for synthesizing focused libraries of pyrrole-2-carboxamide derivatives for biological screening, leveraging the established synthetic routes for pyrrole carboxamide construction [1]. The ortho-substitution pattern may be preserved or exploited in subsequent synthetic steps to generate analogs with defined regiochemistry.

Application
Selection Property
Validation Focus
SDH inhibitor screening
Ortho-regioisomer scaffold alignment
SDH inhibition assay context
Analytical reference standard
Mass-based differentiation (HRMS)
LC-MS/HRMS identity verification
H-bonding/π-stacking studies
Neutral aromatic H-bond donor/acceptor profile
Physicochemical interaction profiling
Synthetic intermediate
Carboxylic acid derivatization handle
Regiochemical integrity in library synthesis

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